molecular formula C18H20FN3O B11352185 (4-Fluorophenyl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone

(4-Fluorophenyl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone

Cat. No.: B11352185
M. Wt: 313.4 g/mol
InChI Key: KFHZBTZIHVCJLH-UHFFFAOYSA-N
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Description

1-(4-FLUOROBENZOYL)-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE: is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a fluorobenzoyl group and a pyridin-2-yl ethyl group attached to the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-FLUOROBENZOYL)-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE typically involves the following steps:

    Formation of the Fluorobenzoyl Intermediate: The initial step involves the reaction of 4-fluorobenzoic acid with a suitable reagent, such as thionyl chloride, to form 4-fluorobenzoyl chloride.

    Nucleophilic Substitution: The 4-fluorobenzoyl chloride is then reacted with piperazine to form 1-(4-fluorobenzoyl)piperazine.

    Alkylation: The final step involves the alkylation of 1-(4-fluorobenzoyl)piperazine with 2-(pyridin-2-yl)ethyl bromide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-FLUOROBENZOYL)-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogens.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

1-(4-FLUOROBENZOYL)-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Studied for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-FLUOROBENZOYL)-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorobenzoyl)-4-[2-(pyridin-2-yl)ethyl]piperazine
  • 1-(4-Methylbenzoyl)-4-[2-(pyridin-2-yl)ethyl]piperazine
  • 1-(4-Nitrobenzoyl)-4-[2-(pyridin-2-yl)ethyl]piperazine

Uniqueness

1-(4-FLUOROBENZOYL)-4-[2-(PYRIDIN-2-YL)ETHYL]PIPERAZINE is unique due to the presence of the fluorine atom in the benzoyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it distinct from its analogs.

Properties

Molecular Formula

C18H20FN3O

Molecular Weight

313.4 g/mol

IUPAC Name

(4-fluorophenyl)-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]methanone

InChI

InChI=1S/C18H20FN3O/c19-16-6-4-15(5-7-16)18(23)22-13-11-21(12-14-22)10-8-17-3-1-2-9-20-17/h1-7,9H,8,10-14H2

InChI Key

KFHZBTZIHVCJLH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=N2)C(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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